molecular formula C24H28O13 B1160459 Verminoside CAS No. 50932-19-9

Verminoside

Cat. No.: B1160459
CAS No.: 50932-19-9
M. Wt: 524.5 g/mol
InChI Key:
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Description

This compound is known for its significant anti-inflammatory and antioxidant properties . Verminoside has garnered attention in the scientific community due to its potential therapeutic applications and its role in various biological processes.

Biochemical Analysis

Biochemical Properties

Verminoside plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the release of nitric oxide (NO) in LPS-induced macrophage cell lines . Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP-1) and p53 proteins, which are involved in DNA repair and apoptosis . These interactions highlight this compound’s potential in modulating inflammatory responses and promoting cell survival.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of HepG2 liver cancer cells and induce genotoxicity in human lymphocytes . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a role in regulating immune responses and inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore this compound’s potential as an anti-cancer and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, to exert its effects. For example, this compound inhibits the activity of iNOS by binding to its active site, thereby reducing the production of nitric oxide . Additionally, this compound activates the p53 pathway, leading to increased expression of pro-apoptotic genes and induction of apoptosis in cancer cells . These molecular interactions highlight this compound’s ability to modulate enzyme activity and gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-cancer activities, although its potency may decrease with prolonged exposure . These temporal effects suggest that this compound’s stability and efficacy need to be carefully monitored in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . Higher doses of this compound can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings indicate that the therapeutic window for this compound needs to be carefully determined to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the MVA/MEP pathway, which is responsible for the biosynthesis of iridoid glycosides . Enzymes such as geraniol-10-hydroxylase (G10H) and deoxyxylulose phosphate synthase (DXPS) play crucial roles in the formation of this compound . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . These metabolic interactions highlight this compound’s role in regulating cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different cellular compartments . These transport and distribution mechanisms are essential for this compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific compartments or organelles . These localization patterns are crucial for this compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Verminoside is primarily isolated from natural sources, particularly from the ethanolic extract of Kigelia africana . The isolation process involves several steps, including extraction, purification, and characterization using techniques such as NMR, UV-VIS, and FTIR spectroscopy .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is obtained through extraction from natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Verminoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride are employed to reduce this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Verminoside is part of a group of iridoid glycosides, which include compounds such as specioside, catalposide, and amphicoside . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency.

This compound stands out due to its dual anti-inflammatory and antioxidant activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXNUBTVLKMLP-QOEJBJAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318249
Record name Verminoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50932-19-9
Record name Verminoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50932-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verminoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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